2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
CAS No.: 1007794-21-9
Cat. No.: VC11910059
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007794-21-9 |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
| Standard InChI | InChI=1S/C22H26N2O3/c1-4-15(5-2)22(26)24-20(18-8-6-7-9-21(18)25)14-19(23-24)16-10-12-17(27-3)13-11-16/h6-13,15,20,25H,4-5,14H2,1-3H3 |
| Standard InChI Key | QMNSHSMCIZMPKS-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |
| Canonical SMILES | CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s backbone consists of a dihydropyrazole ring (4,5-dihydro-1H-pyrazole) fused with two aromatic substituents: a 2-hydroxyphenyl group at position 5 and a 4-methoxyphenyl group at position 3 . A butan-1-one moiety modified with an ethyl group is attached to the pyrazole’s nitrogen atom, contributing to its lipophilicity. The 3D conformation reveals a planar aromatic system with the dihydropyrazole ring adopting a half-chair configuration, optimizing steric interactions between substituents .
Table 1: Key Structural Identifiers
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for this compound highlight distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methoxy protons (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functional groups.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process beginning with the condensation of 2-hydroxyacetophenone and 4-methoxybenzaldehyde to form a chalcone intermediate. Subsequent cyclization with hydrazine hydrate yields the dihydropyrazole core, followed by alkylation with ethyl butanoyl chloride to introduce the ketone moiety.
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chalcone formation | KOH, ethanol, reflux, 6 h | 75% |
| 2 | Pyrazole cyclization | Hydrazine hydrate, acetic acid, 120°C | 62% |
| 3 | N-Alkylation | Ethyl butanoyl chloride, DMF, 0°C→RT | 58% |
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, validated by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms the molecular ion peak at m/z 366.5 .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C.
Thermodynamic Parameters
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, while thermogravimetric analysis (TGA) shows decomposition above 250°C.
Biological Activity and Research Applications
Receptor Interactions
Molecular docking simulations suggest affinity for serotonin (5-HT) receptors, attributed to the compound’s ability to mimic the indole moiety of serotonin.
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